Omonasteine is a chemical compound used in sequential peptide ligation for the synthesis of the BRD7 bromodomain . It has a molecular formula of C5H9NO2S .
Omonasteine is used in sequential peptide ligation strategies, extending the scope of homocysteine (Hcy) ligation to longer, methionine-rich proteins . The Hcy-to-Omonasteine conversion can be performed on-resin, while the Omonasteine-to-Hcy deprotection can be performed in situ after peptide ligation .
The molecular formula of Omonasteine is C5H9NO2S . It has an average mass of 147.195 Da and a mono-isotopic mass of 147.035400 Da .
Omonasteine is involved in sequential peptide ligation strategies. It extends the scope of homocysteine (Hcy) ligation to longer, methionine-rich proteins. The conversion of Hcy to Omonasteine can be performed on-resin, while the deprotection of Omonasteine to Hcy can be performed in situ after peptide ligation .
Omonasteine is synthesized from homocysteine through specific chemical reactions involving cysteine. It belongs to the class of compounds known as thioethers, characterized by the presence of sulfur atoms bonded to carbon atoms. This classification highlights its relevance in biochemical pathways where sulfur-containing compounds are crucial.
The synthesis of Omonasteine typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of peptide chains. According to the literature, one effective method includes:
This method has been noted for its efficiency in producing Omonasteine with minimal side reactions, although some loss of specific amino acid components may occur during processing .
Omonasteine's molecular structure features a backbone typical of thiol compounds, with a sulfur atom integral to its functionality. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Omonasteine participates in several significant chemical reactions:
These reactions are essential for understanding how Omonasteine functions within biological systems and contribute to its potential therapeutic effects .
The mechanism of action of Omonasteine primarily revolves around its role as a thiol donor in redox reactions. It can reduce disulfide bonds in proteins, thereby influencing protein folding and function. This property is particularly relevant in cardiovascular health:
Omonasteine exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential formulations for therapeutic use.
Omonasteine has several promising applications in scientific research and medicine:
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone methodology for omonasteine incorporation into complex peptides. Omonasteine (Omo) functions as a homolog of homocysteine (Hcy), featuring an additional methylene group (-CH₂-) in its side chain [7]. Its synthesis employs Fmoc/tBu or Boc/Bzl protection strategies, with Fmoc-based protocols dominating due to milder deprotection conditions that preserve acid-labile functional groups [2]. Resins such as 2-chlorotrityl chloride (2-CTC) or Wang resins are preferred for their stability during iterative coupling and selective cleavage properties. Coupling reactions utilize activating agents like HATU or PyBOP with catalytic additives (e.g., HOAt) to suppress racemization during Omo incorporation [2] [6].
Critical to this process is the on-resin conversion of protected homocysteine precursors to Omo derivatives. This involves alkylation of Hcy-resin intermediates with bromopropionic acid derivatives under basic conditions (DIEA in DMF), achieving >95% conversion efficiency within 2 hours at 25°C [1] [9]. Microwave-assisted SPPS further optimizes cycle times, reducing coupling steps from 60 minutes to 15 minutes while maintaining >98% coupling efficiency per cycle [9].
Table 1: SPPS Resin Performance for Omonasteine-Containing Peptides
Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Omo Purity (%) |
---|---|---|---|
2-CTC | 0.8–1.2 | 1% TFA/DCM | 92–95 |
Wang | 0.4–0.7 | 95% TFA/H₂O | 85–88 |
Rink Amide MBHA | 0.6–0.8 | 95% TFA/H₂O | 90–93 |
Data compiled from [2] [6] [9]
Homocysteine serves as the direct biosynthetic precursor to omonasteine through enzymatic or chemical alkylation pathways. Unlike cysteine, Hcy contains a γ-thiol group that enables selective modification without disrupting the α-amine backbone [3] [7]. The conversion leverages Hcy’s nucleophilic side chain, which undergoes S-alkylation with 3-bromopropionic acid in aqueous/organic solvents (e.g., DMF/H₂O) at pH 8.5–9.0 [1] [9]. This reaction proceeds via an SN₂ mechanism, with kinetics accelerated by phase-transfer catalysts like tetrabutylammonium iodide [9].
Cysteine’s β-thiol group poses challenges due to competing N- or O-alkylation, necessitating orthogonal protection schemes. In contrast, Hcy’s structural homology to Omo allows single-step transformation under mild conditions. NMR studies confirm that Hcy-to-Omo conversion preserves chiral integrity at the α-carbon when conducted below 30°C [6] [9]. The thermodynamic stability of Omo derivatives exceeds Hcy by 8–10 kcal/mol due to reduced ring strain in thiolactone intermediates, minimizing side reactions during peptide elongation [7] [9].
Table 2: Structural and Reactivity Comparison of Precursors
Parameter | Cysteine | Homocysteine (Hcy) | Omonasteine (Omo) |
---|---|---|---|
Side-chain length | β-thiol | γ-thiol | δ-thiol |
pKa (thiol group) | 8.3 | 8.7 | 8.9 |
Thiolactone ΔG (kcal/mol) | −5.2 | −3.8 | −12.1 |
Optimal alkylation pH | 7.0–7.5 | 8.5–9.0 | 8.5–9.0 |
Cleavage of omonasteine-containing peptides from solid supports requires carefully modulated acidolysis to prevent δ-thiol oxidation or tert-butyl adduct formation. Standard protocols employ trifluoroacetic acid (TFA)-based cocktails with scavengers optimized for Omo’s reactivity. The formulation TFA:phenol:thioanisole:H₂O:triisopropylsilane (90:3:3:3:1, v/v) achieves near-quantitative deprotection while limiting sulfonium ion formation [2] [6]. Crucially, reaction times are maintained at ≤2 hours at 25°C to prevent homocysteine thiolactone contamination from residual Hcy impurities [1].
Post-cleavage purification leverages thiol-specific affinity resins. Thiopropyl Sepharose® matrices form mixed disulfides with Omo’s side chain, enabling selective capture under mild oxidative conditions. Elution with 10–50 mM dithiothreitol (DTT) at pH 5.0 releases >99% pure Omo-peptides without epimerization [9]. Reverse-phase HPLC (RP-HPLC) polishing employs C18 columns with 0.1% TFA/acetonitrile gradients, where Omo peptides exhibit retention times 1.5–2 minutes longer than Hcy analogs due to enhanced hydrophobicity [1] [6].
Table 3: Step-wise TFA Cleavage Protocol for Omonasteine Peptides
Step | Reagent | Volume (mL/g resin) | Time (min) | Temperature (°C) | Function |
---|---|---|---|---|---|
1 | DCM | 10 | 2 × 2 | 25 | Resin swelling |
2 | Cleavage cocktail | 15 | 90 | 25 | Deprotection |
3 | Cold diethyl ether | 50 | – | 0 | Precipitation |
4 | Centrifugation (4000 rpm) | – | 10 | 4 | Pellet isolation |
5 | Lyophilization (0.1% TFA/H₂O) | – | 24 h | −80 | Drying |
SPPS demonstrates superior yield efficiency for omonasteine incorporation compared to solution-phase or enzymatic methods. For the 12-mer BRD7 bromodomain fragment, SPPS achieved 78% overall yield with 99% Omo incorporation fidelity, while fragment condensation in solution yielded <45% due to epimerization and poor δ-thiol solubility [1] [6]. Key advantages include:
Enzymatic ligation using homocysteine α,γ-lyase shows promise for large-scale production but suffers from substrate limitations. The enzyme exhibits only 12% activity toward Omo compared to Hcy, requiring 10-fold higher catalyst loading to achieve 60% conversion [4] [10]. Conversely, chemoselective native chemical ligation (NCL) at Omo sites enables convergent assembly of >50-mer proteins. The BRD7 bromodomain (142 residues) was synthesized via NCL with Omo ligation sites, achieving 34% isolated yield – 2.5-fold higher than traditional Hcy-mediated ligation due to suppressed ring-closing side reactions [1] [6].
Table 4: Yield Comparison Across Synthetic Platforms
Method | Peptide Length (residues) | Omo Residues | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
SPPS (Fmoc) | 12 | 1 | 78 | 99 |
Solution-phase fragment | 12 | 1 | 45 | 87 |
SPPS-NCL convergent | 142 | 3 | 34 | 92 |
Enzymatic ligation | 8 | 1 | 60 | 75 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1